

spectral data for validation of 5-Chloro-2-hydrazinopyrimidine derivatives

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Compound of Interest

Compound Name: 5-Chloro-2-hydrazinopyrimidine

CAS No.: 823-90-5

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Spectral Validation Guide: 5-Chloro-2-hydrazinopyrimidine Derivatives

Executive Summary

5-Chloro-2-hydrazinopyrimidine serves as a critical scaffold in the synthesis of bioactive nitrogen heterocycles, particularly pyrazolo[3,4-d]pyrimidines used as kinase inhibitors and antimicrobial agents. The validation of this intermediate is pivotal; failure to confirm the regioselectivity of the hydrazine substitution (C2 vs. C4) or the complete displacement of the chlorine atom can lead to downstream synthetic failures.^[1]

This guide provides an objective comparison of spectral techniques (NMR, MS, IR) for validating **5-chloro-2-hydrazinopyrimidine** derivatives. It contrasts the target molecule against its common electrophilic precursor, 2,5-dichloropyrimidine, and potential regioisomeric byproducts.

Comparative Analysis of Spectral Techniques

The following table evaluates the utility of primary spectral methods in confirming the structural integrity of **5-chloro-2-hydrazinopyrimidine**.

Feature	H NMR	MS (ESI/APCI)	FT-IR	C NMR
Primary Utility	Structural symmetry confirmation & proton counting.	Molecular weight confirmation & purity check.	Functional group verification (N-H vs C-Cl).	Carbon framework & C2 substitution shift.
Key Diagnostic	H4/H6 Singlet: Confirms C2-substitution symmetry.	[M+H] ⁺ : Clear parent ion; fragmentation of	3100–3400 cm ⁻¹ : Distinct hydrazine doublets.[1]	C2 Shift: Upfield shift due to N-donation.
Sensitivity	High (requires ~5 mg).[1]	Very High (requires <1 mg). [1]	Moderate (solid state preferred). [1]	Low (requires ~20 mg).[1]
Limitation	NH protons often broad/exchangeable.[1]	Cannot easily distinguish isomers (same mass).	Hard to quantify purity.[1]	Long acquisition times.[1]

Detailed Spectral Validation

A. H NMR: The Symmetry Test

The most definitive validation method for **5-chloro-2-hydrazinopyrimidine** is

H NMR.[1] The symmetry of the pyrimidine ring is the key indicator.[1]

- Target Molecule (C2-substituted): The molecule possesses a plane of symmetry passing through C2 and C5.[1] Consequently, protons at H4 and H6 are chemically equivalent.[1]
 - Signal: A strong singlet (integrating to 2H) typically between 8.20 – 8.50 ppm (DMSO-
).[1]

- Hydrazine Protons: A broad singlet (NH) around 9.0 ppm and a broad singlet () around 4.0–5.0 ppm (highly dependent on solvent and concentration).[1]
- Regioisomer (C4-substituted): If the starting material was 2,4,5-trichloropyrimidine, the hydrazine might attack C4. This breaks the symmetry.
 - Signal: Two distinct singlets (or doublets with meta-coupling) for H2 and H6.
- Precursor (2,5-Dichloropyrimidine):
 - Signal: A singlet for H4/H6, but significantly deshielded (shifted downfield) compared to the hydrazino derivative due to the electron-withdrawing nature of the C2-chlorine.

B. Mass Spectrometry (MS)[1][2][3][4]

- Ionization: ESI+ is preferred.[1]
- Diagnostic Peaks:
 - $[M+H]^+$: Observed at m/z ~145.0 (for Cl) and 147.0 (for Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.[1]
 - Fragmentation: A characteristic loss of hydrazine (, -32 Da) or ammonia (, -17 Da) is often observed in MS/MS modes.

C. Infrared Spectroscopy (FT-IR)

- Precursor: Strong C-Cl stretches (approx. 1050 – 1090 cm^{-1}) and absence of N-H signals.[1]
- Product: Appearance of sharp N-H stretching vibrations in the 3100 – 3400 cm^{-1} region (often a doublet for the primary amine) and a secondary amine band.[1]

Experimental Protocols

Protocol A: Synthesis & Purification

Objective: Synthesis of **5-chloro-2-hydrazinopyrimidine** from 2,5-dichloropyrimidine.

- Dissolution: Dissolve 2,5-dichloropyrimidine (1.0 eq) in Ethanol (10 mL/g).
- Addition: Cool to 0°C. Add Hydrazine hydrate (80%, 2.5 eq) dropwise over 15 minutes. Note: Excess hydrazine acts as a base to scavenge HCl.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
- Workup:
 - The product often precipitates as a white/off-white solid.
 - Filter the solid and wash with cold water (2x) and cold ethanol (1x) to remove hydrazine salts.[1]
 - Alternative: If no precipitate, concentrate solvent, add water, and extract with EtOAc.[1]
- Drying: Vacuum dry at 40°C.

Protocol B: NMR Characterization Workflow

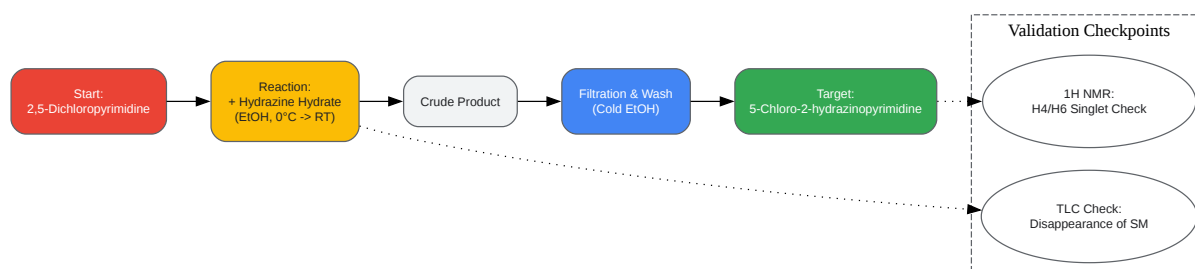
- Solvent: Dissolve ~5-10 mg of dry product in DMSO-
(Chloroform-
is often poor for hydrazines due to solubility and exchange).
- Acquisition:
 - Run standard proton (16 scans).[1]
 - Optional: Add 1 drop of

and re-run to confirm disappearance of NH/NH₂ peaks (identifying the exchangeable protons).[1]

Visualizing the Validation Logic

The following diagrams illustrate the synthesis pathway and the decision logic for structural confirmation.

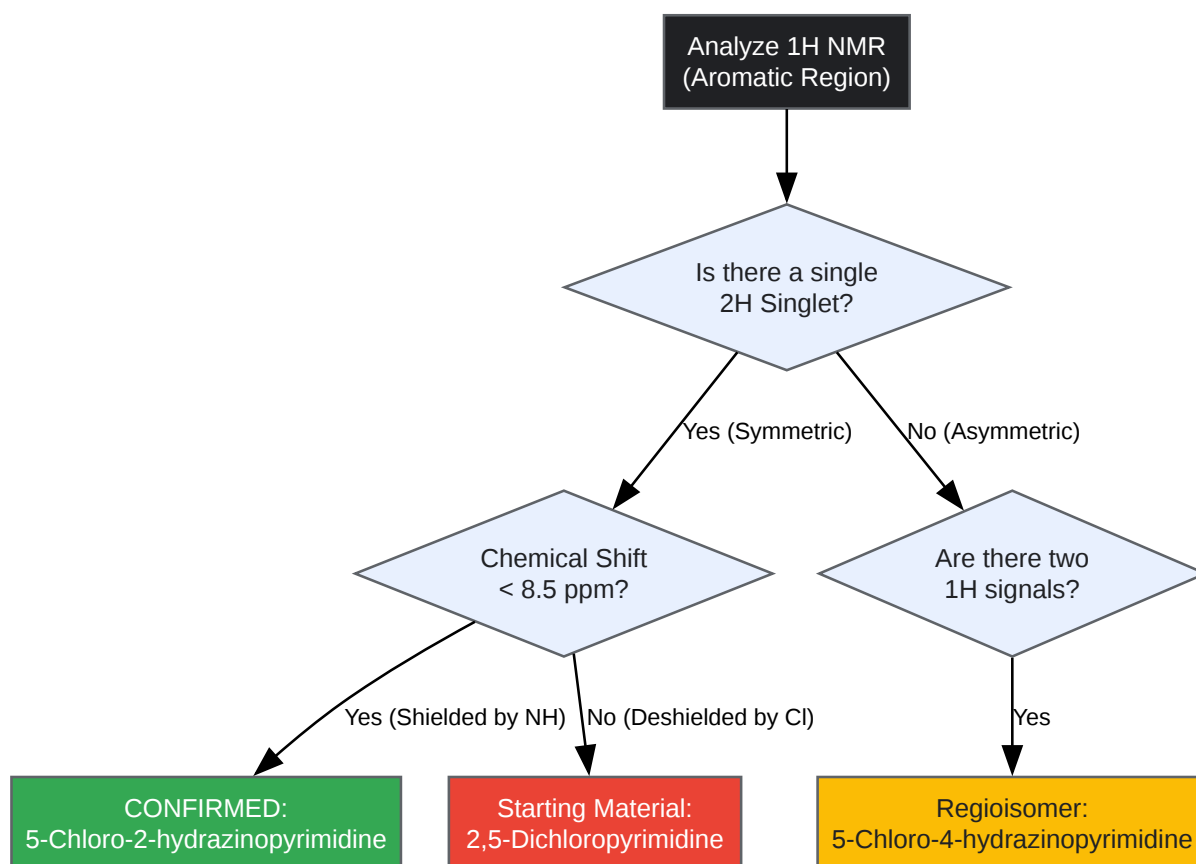
Diagram 1: Synthesis & Spectral Checkpoints



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Caption: Workflow for the synthesis of **5-chloro-2-hydrazinopyrimidine** with integrated validation checkpoints.

Diagram 2: Structural Decision Tree (Isomer Differentiation)



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Caption: Logic gate for distinguishing the target product from starting materials and regioisomers using 1H NMR.

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